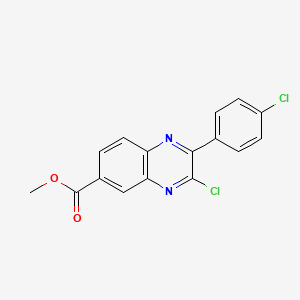![molecular formula C10H9BrN2O2 B13866577 ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13866577.png)
ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that features a bromine atom and an ethyl ester group attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The esterification step can be achieved using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Biology: The compound is utilized in the design of chemical probes for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the ester group can interact with molecular targets, leading to changes in biological activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the ethyl ester group but shares the bromine substitution.
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Similar structure with a chlorine atom instead of bromine.
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: Similar but with an ethyl group on the pyridine ring.
Uniqueness
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to the combination of the bromine atom and the ethyl ester group, which provides distinct reactivity and potential for diverse applications. Its structure allows for specific interactions in biological systems and chemical reactions, making it a valuable compound in research and development.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-13-9-7(8)3-6(11)4-12-9/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
KPWKIXRLVSQXAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



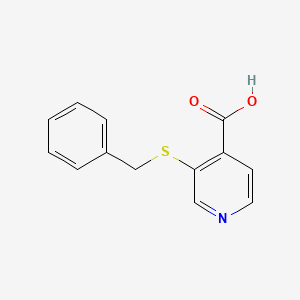
![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)
![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)
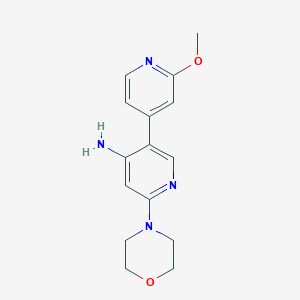
![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
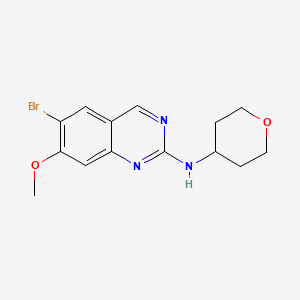
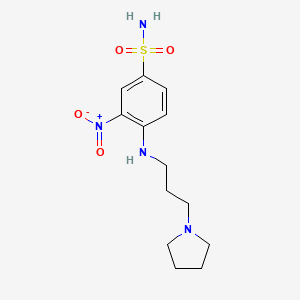

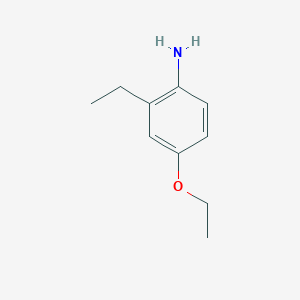
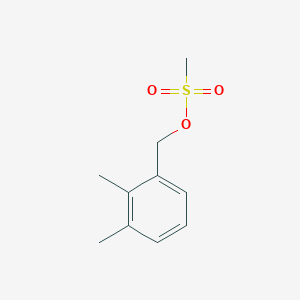
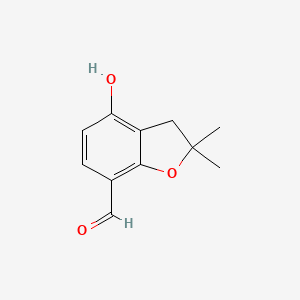
![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)
